molecular formula C17H24N4O3S B6475608 4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2640822-67-7

4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B6475608
CAS No.: 2640822-67-7
M. Wt: 364.5 g/mol
InChI Key: KFAGUIIJZCRDNI-UHFFFAOYSA-N
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Description

4-({1-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core linked via a methoxy group to a piperidine ring. The piperidine moiety is further substituted with a sulfonyl group attached to a 1-ethyl-2-methylimidazole heterocycle.

Properties

IUPAC Name

4-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-3-20-12-17(19-14(20)2)25(22,23)21-10-4-5-15(11-21)13-24-16-6-8-18-9-7-16/h6-9,12,15H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAGUIIJZCRDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Piperidine/Piperazine Derivatives

Example 21 (EP 1 926 722 B1)
  • Structure : 2-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine
  • Key Features : Incorporates a trifluoromethyl group on pyridine and a phenyl-substituted dihydropyrazole. The sulfonyl group bridges imidazole and pyrazole rings.
  • Molecular Weight : 368.10 (calculated), with ESI-MS [M+H+] = 369 .
  • Comparison : The trifluoromethyl group enhances metabolic stability compared to the target compound’s ethyl-methylimidazole. However, the dihydropyrazole core may reduce conformational flexibility relative to the piperidine in the target compound.
BK80372 (Product Index)
  • Structure : 2-Methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine
  • Key Features : Shares the piperidine-methoxy-pyridine backbone but replaces the sulfonyl-imidazole group with a pyrazolylethyl substituent.
  • Molecular Weight : 300.40 .
  • The pyrazole substituent may offer distinct hydrogen-bonding interactions compared to the imidazole-sulfonyl motif in the target.

Imidazole/Pyrazole-Linked Heterocycles

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride (Parchem Chemicals)
  • Structure : Piperidine functionalized with a methylimidazole group, isolated as a dihydrochloride salt.
  • Molecular Weight : 252.19 (free base) .
  • Comparison : The dihydrochloride form improves aqueous solubility, whereas the target compound’s neutral sulfonyl group may favor lipophilicity. The methylimidazole substituent lacks the ethyl group present in the target, which could influence steric interactions in binding pockets.

Methoxy-Pyridine Derivatives

2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Adv. Sci.)
  • Structure: Features a methoxyphenoxy-pyridine core with a sulfinyl-benzimidazole group.
  • Synthesis : Purified via alumina column chromatography, avoiding precipitation during oxidation .
  • Comparison: The sulfinyl group (vs.

Structural and Functional Data Table

Compound Name/ID Core Structure Substituents/R Groups Molecular Weight Key Functional Attributes
Target Compound Piperidine-methoxy-pyridine 1-Ethyl-2-methylimidazole-sulfonyl ~395.45* Balanced lipophilicity, sulfonyl-imidazole synergy
BK80372 Piperidine-methoxy-pyridine 1-[2-(1H-Pyrazol-1-yl)ethyl] 300.40 Enhanced aromatic interactions
Example 21 Pyrazol-sulfonyl-pyridine Trifluoromethyl, phenyl-dihydropyrazole 368.10 Metabolic stability via CF3 group
4-(1-Methylimidazol...) Piperidine Methylimidazole (dihydrochloride) 252.19 High solubility, minimal steric bulk

*Estimated based on molecular formula.

Research Implications and Limitations

  • Bioactivity Data : The provided evidence lacks explicit biological data, necessitating further studies to compare pharmacological profiles.
  • Structural Insights : The ethyl-methylimidazole-sulfonyl group in the target compound offers a unique balance of electronic (sulfonyl) and steric (ethyl) effects, distinguishing it from trifluoromethyl (Example 21) or pyrazole (BK80372) analogs.

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